molecular formula C4H2ClN3S B2507825 2-Amino-4-chlorothiazole-5-carbonitrile CAS No. 136195-53-4

2-Amino-4-chlorothiazole-5-carbonitrile

Cat. No.: B2507825
CAS No.: 136195-53-4
M. Wt: 159.59
InChI Key: RPZOZNMZMQMLMY-UHFFFAOYSA-N
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Description

2-Amino-4-chlorothiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole core substituted with an amino (-NH₂) group at position 2, a chlorine atom at position 4, and a cyano (-CN) group at position 4. Its molecular formula is C₄H₂ClN₃S (molecular weight: 159.59 g/mol). The compound’s reactivity and applications derive from the electron-donating amino group and electron-withdrawing chlorine and cyano substituents, which influence its electronic distribution and intermolecular interactions.

Properties

IUPAC Name

2-amino-4-chloro-1,3-thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3S/c5-3-2(1-6)9-4(7)8-3/h(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZOZNMZMQMLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(S1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136195-53-4
Record name 2-amino-4-chloro-1,3-thiazole-5-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chlorothiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4-chlorothiazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2-Amino-4-chlorothiazole+Cyanogen bromideThis compound+HBr\text{2-Amino-4-chlorothiazole} + \text{Cyanogen bromide} \rightarrow \text{this compound} + \text{HBr} 2-Amino-4-chlorothiazole+Cyanogen bromide→this compound+HBr

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chlorothiazole-5-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of 2-amino-4-substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines from the nitrile group.

Scientific Research Applications

2-Amino-4-chlorothiazole-5-carbonitrile has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Amino-4-chlorothiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects in Thiazole Derivatives

The positions of substituents on the thiazole ring critically affect physicochemical properties and reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Thiazole-Based Carbonitriles
Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features/Applications
2-Amino-4-chlorothiazole-5-carbonitrile C₄H₂ClN₃S 2-NH₂, 4-Cl, 5-CN 159.59 High polarity; versatile intermediate for drug synthesis
5-Amino-3-chloro-1,2-thiazole-4-carbonitrile C₄H₂ClN₃S 3-Cl, 4-CN, 5-NH₂ 159.59 Differing substituent arrangement alters solubility and reactivity
2-Chlorothiazole-5-carbonitrile C₄HClN₂S 2-Cl, 5-CN 144.58 Lacks amino group; used as a synthetic building block
2-Amino-4-chlorobenzothiazole C₇H₅ClN₂S Benzothiazole core 184.65 Broader aromatic system; applications in medicinal chemistry
Key Observations:
  • Electronic Effects: The amino group at position 2 in the target compound enhances nucleophilicity at adjacent positions, whereas its absence in 2-Chlorothiazole-5-carbonitrile limits hydrogen-bonding capabilities .
  • Solubility: The amino and cyano groups in this compound increase polarity, improving solubility in polar solvents compared to non-amino analogs .
  • Biological Relevance: Benzothiazole derivatives (e.g., 2-Amino-4-chlorobenzothiazole) exhibit pronounced bioactivity, but their larger aromatic systems differ from the simpler thiazole core in the target compound .

Comparison with Pyrazole and Oxazole Derivatives

Pyrazole and oxazole carbonitriles, though distinct in heterocyclic structure, share functional groups that enable comparative insights:

Table 2: Heterocyclic Carbonitriles with Amino/Chloro Substituents
Compound Name Molecular Formula Heterocycle Molecular Weight (g/mol) Key Features
5-Amino-1-(6-chloro-2-pyridinyl)-1H-pyrazole-4-carbonitrile C₉H₆ClN₅ Pyrazole 219.63 Pyrazole core with chloro-pyridinyl group; potential kinase inhibition
2-(2-Chlorophenyl)-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile C₁₄H₁₅ClN₄O Oxazole 290.75 Bulky substituents; tailored for receptor binding studies
Key Observations:
  • Heterocycle Core Differences : Thiazoles (sulfur and nitrogen) vs. pyrazoles/oxazoles (two nitrogens or oxygen) influence electronic properties and metabolic stability.
  • Applications : Pyrazole derivatives often target enzymes (e.g., kinases), while thiazoles are explored for antimicrobial and anti-inflammatory activities .

Biological Activity

2-Amino-4-chlorothiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

The structure of this compound consists of a thiazole ring with an amino group and a cyano group. Its molecular formula is C5H4ClN3S, and it exhibits notable solubility in polar organic solvents.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, which prevents the catalysis of biochemical reactions.
  • Receptor Modulation : It may modulate the function of specific receptors, influencing signaling pathways that are critical in disease processes.
  • Disruption of Protein Interactions : The compound can interfere with protein-protein interactions, affecting cellular functions and signaling cascades.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : It has shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
  • Mechanism : The compound induces apoptosis and inhibits cell proliferation through the modulation of pathways involved in cancer progression.
Cell LineIC50 (μM)
HepG23.96
MCF-74.38

Antimicrobial Properties

The compound also demonstrates antimicrobial activity:

  • Bacterial Activity : It exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : Preliminary studies suggest antifungal properties, although specific efficacy data are still emerging.
MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Case Studies

  • Anticancer Study : A study evaluated the anticancer effects of various thiazole derivatives, including this compound. Results indicated that at concentrations around 10 mg/kg in mouse xenograft models, the compound exhibited substantial anticancer efficacy.
  • Antimicrobial Study : Another investigation assessed the antimicrobial properties against clinical isolates. The compound demonstrated potent activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:

Compound NameAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC mg/mL)
This compoundHepG2: 3.96; MCF-7: 4.38S. aureus: 0.0039; E. coli: 0.025
4-Chloro-2-(1H-pyrazol-3-yl)phenolNot specifiedNot specified
2-Chloro-4-(1E)-diazenylphenolNot specifiedNot specified

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